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Compound of Interest

Compound Name:
tert-Butyl 3-

aminobenzylcarbamate

Cat. No.: B121111 Get Quote

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data

for tert-butyl 3-aminobenzylcarbamate, a key intermediate in various synthetic applications,

particularly in the development of pharmaceuticals. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

standardized experimental protocols for data acquisition. This document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Spectroscopic Data Summary
The structural confirmation of tert-butyl 3-aminobenzylcarbamate relies on a combination of

spectroscopic techniques. The data presented below has been compiled from available

literature and predicted values based on analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.22 Singlet (s) 1H Ar-H

7.10 - 7.00 Triplet (t) 1H Ar-H

6.70 - 6.60 Doublet (d) 1H Ar-H

6.60 - 6.50 Multiplet (m) 1H Ar-H

4.20 Broad Singlet (bs) 2H -CH₂-NHBoc

1.40 Singlet (s) 9H -C(CH₃)₃

Solvent: CDCl₃,

Frequency: 400

MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

~156 C=O (Carbamate)

~147 Ar-C (C-NH₂)

~139 Ar-C (C-CH₂)

~129 Ar-CH

~118 Ar-CH

~115 Ar-CH

~114 Ar-CH

~80 -C(CH₃)₃

~45 -CH₂-NHBoc

~28 -C(CH₃)₃

Note: These are predicted chemical shifts based

on typical values for N-Boc protected amines

and substituted benzene rings. Actual

experimental values may vary slightly.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad
N-H Stretch (Amine and

Carbamate)

~3050 Medium C-H Stretch (Aromatic)

~2970 Strong C-H Stretch (Aliphatic)

~1690 Strong C=O Stretch (Carbamate)

~1520 Strong N-H Bend (Amide II)

~1160 Strong C-O Stretch (Carbamate)

Note: These are characteristic absorption frequencies for N-Boc protected aromatic amines.[2]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Parameter Value

Molecular Formula C₁₂H₁₈N₂O₂

Molecular Weight 222.28 g/mol [1]

Exact Mass 222.1368 Da[3]

Predicted Key Fragments (m/z)

222 [M]⁺ (Molecular Ion)

166 [M - C₄H₈]⁺ or [M - 56]⁺

122 [M - Boc]⁺

106 [C₇H₈N]⁺ (Aminobenzyl fragment)

57 [C₄H₉]⁺ (tert-Butyl cation)

Note: Fragmentation patterns are predicted based on common fragmentation pathways for

Boc-protected amines under Electron Ionization (EI).
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

tert-Butyl 3-aminobenzylcarbamate (5-10 mg)

Deuterated Chloroform (CDCl₃)

5 mm NMR tube

Pipettes

Vial

Procedure:

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add

approximately 0.7 mL of CDCl₃ and gently swirl to dissolve the sample completely.

Tube Loading: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the

magnet.

Data Acquisition:

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve high homogeneity.

For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters

include a 30-45° pulse width, an acquisition time of 2-4 seconds, a relaxation delay of 1-5
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seconds, and 16-64 scans.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger

number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise

ratio.

Data Processing:

Apply Fourier transform to the Free Induction Decay (FID).

Perform phase and baseline corrections.

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Materials:

tert-Butyl 3-aminobenzylcarbamate (1-2 mg)

FTIR Spectrometer with an ATR accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR):

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR

crystal surface using a clean spatula.
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Pressure Application: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal.

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added at

a resolution of 4 cm⁻¹.

Cleaning: After analysis, clean the ATR crystal thoroughly with a soft tissue dampened with

isopropanol or acetone.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas

Chromatography (GC-MS).

Materials:

tert-Butyl 3-aminobenzylcarbamate (approx. 1 mg)

Volatile solvent (e.g., Dichloromethane or Methanol)

GC-MS instrument

Procedure:

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

volatile solvent.

GC Separation (if applicable):

Column: Use a low-polarity capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher

temperature (e.g., 280 °C) to ensure elution.

MS Detection:
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Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.[4]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: Set an appropriate m/z range (e.g., 40-450 amu) to detect the molecular ion

and expected fragments.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

major fragment ions. Compare the fragmentation pattern with the predicted values to confirm

the structure.

Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of tert-Butyl 3-aminobenzylcarbamate.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Confirmation

Synthesis & Purification of
tert-Butyl 3-aminobenzylcarbamate

NMR Spectroscopy
(¹H & ¹³C) FTIR Spectroscopy Mass Spectrometry

Determine Connectivity
& Chemical Environment

Identify Functional Groups
(Amine, Amide, Alkyl, Aromatic)

Confirm Molecular Weight
& Fragmentation Pattern

Structural Confirmation
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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